molecular formula C28H23N5O3 B2957607 5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207004-22-5

5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2957607
CAS RN: 1207004-22-5
M. Wt: 477.524
InChI Key: OEARCAHRJYNLSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms in the heterocyclic rings could potentially allow for hydrogen bonding interactions. Additionally, the aromatic rings could participate in pi-pi stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the phenyl group could potentially be further substituted, and the heterocyclic rings could participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple heterocyclic rings and a phenyl group suggest it could be relatively non-polar and may have a high melting point .

Scientific Research Applications

Neuroprotective Agent

This compound has shown promise as a neuroprotective agent . It could potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are attributed to its ability to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Anti-neuroinflammatory Agent

The anti-inflammatory properties of this compound make it a candidate for addressing neuroinflammation. It has been observed to inhibit the production of nitric oxide and tumor necrosis factor-alpha in microglia cells, which are key mediators of inflammation in the central nervous system .

Synthetic Fragrance Component

Related compounds have been used in the synthesis of fragrances due to their unique aromatic properties. This compound could potentially be used in the creation of new scents for perfumes and other scented products .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the compound’s structure, it could potentially interact with various enzymes or receptors through hydrogen bonding or pi-pi stacking interactions .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given its structural features, it could potentially have interesting pharmaceutical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole with 5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole", "5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole to a solution of 5-bromo-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in a suitable solvent (e.g. DMF, DMSO)", "Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Isolate the product by filtration or chromatography and purify by recrystallization" ] }

CAS RN

1207004-22-5

Product Name

5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C28H23N5O3

Molecular Weight

477.524

IUPAC Name

2-naphthalen-1-yl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H23N5O3/c1-18(2)35-21-12-10-20(11-13-21)27-29-26(36-31-27)17-32-14-15-33-25(28(32)34)16-24(30-33)23-9-5-7-19-6-3-4-8-22(19)23/h3-16,18H,17H2,1-2H3

InChI Key

OEARCAHRJYNLSO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O

solubility

not available

Origin of Product

United States

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